molecular formula C16H26N4O B3015158 3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide CAS No. 1796994-36-9

3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide

Cat. No.: B3015158
CAS No.: 1796994-36-9
M. Wt: 290.411
InChI Key: JWRVABXIBFURTF-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide” is a heterocyclic compound. Heterocyclic compounds are broadly useful as therapeutic agents and have proven to be significant in the pathophysiology of diseases . This compound contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . It also contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various techniques such as FT-IR, 1 H-NMR, and 13 C-NMR spectra, and elemental analysis . In the FT-IR spectrum, absorption in the region 3442 cm-1 was due to N-H of the amide group. The peak observed in the region 2950 cm-1 was due to aromatic C-H .


Chemical Reactions Analysis

The chemical reactions leading to the formation of various piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a yield of 90%, white powder, melting point 85–87°C, and specific NMR spectrum values have been reported .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

The study by Orozco et al. (2009) explored the crystal structure and hydrogen bonding patterns within a related compound, highlighting the significance of hydrogen bonding in molecular assembly and crystal formation. Such studies are crucial for understanding the solid-state properties of pharmaceutical compounds, which can influence drug formulation and delivery. (Orozco, Insuasty, Cobo, & Glidewell, 2009)

Synthesis and Reactivity

Mazik and Zieliński (1996) discussed the synthesis of pyridinyl-4-pyrimidinamine derivatives, showcasing the diverse chemical reactions and synthetic strategies that can be employed to create compounds with specific functional groups. This research underscores the importance of synthetic chemistry in developing new molecules for various applications, including drug discovery and material science. (Mazik & Zieliński, 1996)

Antimicrobial and Antiproliferative Activity

Research by Deohate and Palaspagar (2020) on the synthesis and biological evaluation of pyrimidine-linked heterocyclic compounds highlights the antimicrobial and insecticidal potential of such molecules. This suggests that compounds with similar structural frameworks could be explored for their bioactivity, potentially leading to the development of new antimicrobial agents. (Deohate & Palaspagar, 2020)

Anti-Angiogenic and DNA Cleavage Studies

Kambappa et al. (2017) synthesized novel derivatives and evaluated their anti-angiogenic and DNA cleavage activities. Such research is fundamental in the search for new cancer therapeutics, as it explores the molecular mechanisms by which compounds can inhibit cancer cell growth and proliferation. (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017)

Corrosion Inhibition

The study by Kaya et al. (2016) on the inhibition efficiencies of piperidine derivatives against iron corrosion illustrates the potential application of such compounds in industrial settings, where they can be used to protect metals from degradation. (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016)

Mechanism of Action

While the specific mechanism of action for “3-methyl-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide” is not mentioned in the available data, compounds with a piperidine moiety show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest and research in this field.

Properties

IUPAC Name

3-methyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-12(2)9-15(21)17-11-14-10-13(3)18-16(19-14)20-7-5-4-6-8-20/h10,12H,4-9,11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRVABXIBFURTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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